molecular formula C10H8N2O4 B14849878 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B14849878
M. Wt: 220.18 g/mol
InChI Key: NEHJYXFZXUWKJJ-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-methoxybenzohydrazide with diethyl oxalate under acidic conditions, followed by cyclization to form the oxadiazole ring . The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(3-Hydroxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: 5-(3-Methoxyphenyl)-1,3,4-oxadiazoline-2-carboxylic acid.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. The methoxy group and the oxadiazole ring play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-15-7-4-2-3-6(5-7)8-11-12-9(16-8)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

NEHJYXFZXUWKJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C(=O)O

Origin of Product

United States

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